Ethyl 5-oxothiepane-4-carboxylate
Overview
Description
Ethyl 5-oxothiepane-4-carboxylate is an organic compound with the molecular formula C9H14O3S It is a heterocyclic compound containing a seven-membered ring with sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxothiepane-4-carboxylate can be synthesized through a multi-step process involving the reaction of tetrahydrothiopyran-4-one with boron trifluoride diethyl etherate in diethyl ether at low temperatures. The reaction is carried out under an inert atmosphere, typically nitrogen gas, to prevent unwanted side reactions. The reaction mixture is then treated with ethyl 2-diazoacetate, and the resulting product is purified to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxothiepane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.
Scientific Research Applications
Ethyl 5-oxothiepane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-oxothiepane-4-carboxylate involves its interaction with molecular targets through its functional groups. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the ring structure can also play a role in its chemical behavior, potentially affecting its binding to biological targets.
Comparison with Similar Compounds
Ethyl 5-oxothiepane-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxotetrahydrothiophene-4-carboxylate: This compound has a five-membered ring instead of a seven-membered ring, which affects its chemical properties and reactivity.
Ethyl 5-oxohexane-4-carboxylate:
The uniqueness of this compound lies in its seven-membered ring structure containing both sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-oxothiepane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-2-12-9(11)7-3-5-13-6-4-8(7)10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQMWZJTPNYWOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCSCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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